4-Acetyl-4-methylcyclohexanone

描述

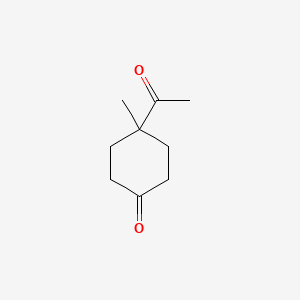

Structure

3D Structure

属性

IUPAC Name |

4-acetyl-4-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-7(10)9(2)5-3-8(11)4-6-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIJJZWNWAPJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC(=O)CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505968 | |

| Record name | 4-Acetyl-4-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6848-93-7 | |

| Record name | 4-Acetyl-4-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 4 Acetyl 4 Methylcyclohexanone and Its Precursors

Regioselective and Stereoselective Synthetic Pathways for 4-Acetyl-4-methylcyclohexanone

The precise control over the placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity) is paramount in the synthesis of complex molecules like this compound.

Aldol (B89426) condensation is a foundational carbon-carbon bond-forming reaction in organic synthesis. qiboch.comyoutube.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.com In the context of synthesizing substituted cyclohexanones, the intramolecular aldol condensation, also known as the Robinson annulation, is particularly relevant. While direct synthesis of this compound via a simple aldol reaction is not straightforward, the principles of aldol chemistry are applied in multi-step sequences. For instance, a crossed aldol condensation between a ketone with no alpha-hydrogens and another ketone can be effective. wikipedia.org The Claisen-Schmidt reaction, an aldol condensation between a ketone and an aromatic aldehyde, further illustrates the versatility of this reaction type. libretexts.org

The success of mixed aldol reactions often depends on factors such as the reactivity of the carbonyl compounds, with aldehydes generally being more reactive electrophiles than ketones. libretexts.org The reaction can be catalyzed by either acid or base. youtube.comlibretexts.org Base-catalyzed aldol reactions proceed through an enolate intermediate, while acid-catalyzed versions involve an enol. libretexts.org

| Reaction Type | Description | Key Features |

| Aldol Addition | Reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl. masterorganicchemistry.com | Forms a new carbon-carbon bond. |

| Aldol Condensation | Dehydration of the aldol addition product to form an α,β-unsaturated carbonyl. libretexts.orgmasterorganicchemistry.com | Often favored by heat. masterorganicchemistry.com |

| Crossed Aldol Reaction | Aldol condensation between two different carbonyl compounds. libretexts.org | Can lead to a mixture of products if both reactants have α-hydrogens. wikipedia.org |

| Robinson Annulation | A sequence of a Michael addition followed by an intramolecular aldol condensation to form a cyclohexenone ring. | A powerful tool for six-membered ring synthesis. |

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis and a common method for preparing cyclohexanones from their corresponding cyclohexanols. youtube.comstackexchange.com A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to more environmentally friendly alternatives.

The oxidation of 4-methylcyclohexanol (B52717) to 4-methylcyclohexanone (B47639) serves as a direct precursor synthesis. One patented method describes the oxidation of 4-substituted cyclohexanols using an oxygen-containing gas as the oxidant, which is noted for its low cost and environmental friendliness. google.com Another documented synthesis of 4-methylcyclohexanone from 4-methylcyclohexanol utilizes a catalyst system involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), hydrochloric acid, and sodium nitrate (B79036) under an oxygen atmosphere, achieving a high yield of 98.1%. chemicalbook.com

Industrial production of cyclohexanone (B45756) often involves the oxidation of cyclohexane (B81311), which typically yields a mixture of cyclohexanol (B46403) and cyclohexanone (known as KA-oil). google.comnih.gov This mixture can then be further oxidized to enrich the cyclohexanone content. Catalysts for cyclohexane oxidation include cobalt salts and boric acid. google.com More advanced catalytic systems, such as H4[α-SiW12O40]/TiO2, have been shown to convert cyclohexane to cyclohexanol and cyclohexanone under mild conditions using hydrogen peroxide as the oxidant. ugm.ac.id

| Oxidizing Agent/System | Substrate | Product | Key Features |

| Oxygen-containing gas | 4-substituted cyclohexanol | 4-substituted cyclohexanone | Environmentally friendly, high yield. google.com |

| TEMPO/HCl/NaNO₃/O₂ | 4-methylcyclohexanol | 4-methylcyclohexanone | High yield (98.1%). chemicalbook.com |

| Sodium dichromate/H₂SO₄ | Cyclohexanol | Cyclohexanone | A classic, strong oxidizing agent. youtube.com |

| H₂O₂ with catalyst | Cyclohexane | Cyclohexanol and Cyclohexanone | Milder conditions. ugm.ac.id |

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org This reaction is highly stereospecific and provides a reliable method for constructing complex cyclic systems with good control over stereochemistry. nih.gov It is a cornerstone in the synthesis of functionalized cyclohexene (B86901) derivatives, which can then be further manipulated to yield cyclohexanones. wikipedia.org

The reaction of α-nitrocinnamate with Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) proceeds under mild conditions to afford a highly functionalized cyclohexene. mdpi.comproquest.com Subsequent desilylation of the cycloadduct furnishes a multiply functionalized cyclohexanone. mdpi.comproquest.com This approach demonstrates the utility of the Diels-Alder reaction in creating complex cyclohexanone frameworks. The reactivity of the diene and dienophile can be tuned by the introduction of electron-donating or electron-withdrawing groups. wikipedia.orgmdpi.com

| Diene | Dienophile | Product Type | Key Features |

| 2,3-dimethyl-1,3-butadiene | α-nitrocinnamate | Substituted cyclohexene | High yield. mdpi.comproquest.com |

| Danishefsky's diene | α-nitrocinnamate | Functionalized cyclohexene | Mild conditions, leads to functionalized cyclohexanones upon desilylation. mdpi.comproquest.com |

| 1-Alkoxy-1-amino-1,3-butadienes | Various dienophiles | 6-substituted 2-cyclohexenones | Good yields and excellent regioselectivities. nih.gov |

Multicomponent Reactions Incorporating Cyclohexanone Moieties with Acetyl Substituents

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. caltech.edu MCRs are highly efficient and atom-economical, making them attractive for the rapid construction of complex molecular architectures.

While specific examples of multicomponent reactions directly yielding this compound are not prevalent in the reviewed literature, the principles of MCRs can be applied to the synthesis of highly substituted cyclohexanone derivatives. For instance, the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea, produces dihydropyrimidinones, demonstrating the power of MCRs in heterocyclic synthesis. caltech.edu Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are also versatile for creating molecular diversity. nih.govnih.gov The development of novel MCRs involving functionalized cyclohexanones as one of the components remains an active area of research. A study on the reaction of cyanothioacetamide with 2-acetylcyclohexanone, which leads to substituted pyridines, highlights the potential for creating complex structures from acetyl-substituted cyclohexanones, although this particular reaction was found to be non-regiospecific. researchgate.net

Green Chemistry and Sustainable Synthetic Routes for this compound

Green chemistry principles focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its precursors, this translates to the use of environmentally benign reagents, solvents, and catalysts, as well as energy-efficient processes.

The use of oxygen as a clean oxidant for the conversion of cyclohexanols to cyclohexanones is a prime example of a green synthetic approach. google.com This avoids the use of stoichiometric, often toxic, and waste-generating oxidizing agents like chromium compounds. Catalytic methods, in general, are preferred over stoichiometric ones as they reduce waste. The use of heterogeneous catalysts, which can be easily recovered and reused, further enhances the sustainability of a process. qiboch.com

Solvent choice is another critical aspect of green chemistry. The development of solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids is highly desirable. For example, the Pechmann condensation for the synthesis of coumarins has been performed under solvent-free conditions using a recyclable solid catalyst, illustrating the application of multiple green chemistry principles. researchgate.net While a specific green synthesis for this compound is not detailed in the provided search results, the application of these principles to its synthesis is a logical and important direction for future research.

Comprehensive Analysis of 4 Acetyl 4 Methylcyclohexanone Reactivity and Transformation Mechanisms

Chemical Reactions of the Ketone Carbonyl Group in 4-Acetyl-4-methylcyclohexanone

The reactivity of this compound is largely dictated by the presence of two carbonyl groups: the acetyl ketone and the cyclohexanone (B45756) ketone. The environment of each carbonyl group influences its susceptibility to chemical transformations.

The carbonyl carbon in a ketone is electrophilic and susceptible to attack by nucleophiles. In this compound, both carbonyl carbons can undergo nucleophilic addition. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then protonated to yield an alcohol.

Common nucleophilic addition reactions include:

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) to a ketone results in the formation of a cyanohydrin. This reaction is typically base-catalyzed.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that add to ketones to form tertiary alcohols after an acidic workup.

Formation of Hemiacetals and Acetals: In the presence of an acid catalyst, alcohols can add to ketones to form hemiacetals. Further reaction with another molecule of alcohol yields an acetal, which can serve as a protecting group for the ketone.

Addition of Amines: Primary amines react with ketones to form imines, while secondary amines yield enamines. These reactions are often catalyzed by mild acid.

The relative reactivity of the two carbonyl groups in this compound towards nucleophilic attack can be influenced by steric hindrance and electronic effects.

Table 1: Examples of Nucleophilic Addition Reactions on Ketones

| Nucleophile | Reagent(s) | Product |

| Cyanide | HCN, KCN | Cyanohydrin |

| Grignard Reagent | R-MgX, then H₃O⁺ | Tertiary Alcohol |

| Alcohol | R-OH, H⁺ catalyst | Acetal |

| Primary Amine | R-NH₂, H⁺ catalyst | Imine |

| Secondary Amine | R₂NH, H⁺ catalyst | Enamine |

Enolization Processes and Reactions Involving α-Protons

Ketones that possess α-hydrogens can exist in equilibrium with their enol tautomers. This keto-enol tautomerism is catalyzed by both acids and bases. The enol form, or its deprotonated form, the enolate, is a key intermediate in many reactions of ketones.

In this compound, there are α-protons at positions 3 and 5 on the cyclohexanone ring and on the methyl group of the acetyl moiety. The acidity of these α-protons allows for the formation of enolates upon treatment with a suitable base. The formation of the thermodynamic versus the kinetic enolate can be controlled by the choice of base, solvent, and temperature.

Reactions involving enolates include:

Halogenation: In the presence of acid or base, ketones can be halogenated at the α-position.

Alkylation: Enolates can act as nucleophiles and react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position.

Aldol (B89426) Condensation: An enolate can add to the carbonyl group of another ketone molecule in an aldol addition reaction. Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone.

The cyclohexanone ring in this compound can undergo both oxidative and reductive transformations.

Oxidative Transformations:

Strong oxidizing agents can cleave the cyclohexanone ring. For instance, oxidation with nitric acid can lead to the formation of dicarboxylic acids. The oxidation of substituted cyclohexanones often yields a mixture of products depending on the position of the substituent.

Reductive Transformations:

The carbonyl group of the cyclohexanone can be reduced to a hydroxyl group using various reducing agents.

Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst (e.g., Pt, Pd, Ni), the carbonyl group can be reduced to a secondary alcohol.

Hydride Reductions: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for the reduction of ketones to alcohols. LiAlH₄ is a much stronger reducing agent than NaBH₄.

Table 2: Common Reducing Agents for Ketones

| Reagent | Abbreviation | Typical Solvent(s) | Notes |

| Sodium Borohydride | NaBH₄ | Alcohols, Water | Milder, more selective |

| Lithium Aluminum Hydride | LiAlH₄ | Ethers (e.g., THF, diethyl ether) | Stronger, less selective |

| Hydrogen gas with catalyst | H₂/Catalyst | Various | Requires a catalyst (e.g., Pt, Pd, Ni) |

Rearrangement Reactions Involving the this compound Core or its Derivatives (e.g., Baeyer-Villiger, Retro-Fries)

The structure of this compound and its derivatives can undergo various rearrangement reactions, leading to the formation of new carbocyclic or heterocyclic frameworks.

Baeyer-Villiger Oxidation:

The Baeyer-Villiger oxidation involves the conversion of a ketone to an ester (or a lactone from a cyclic ketone) using a peroxyacid or hydrogen peroxide. organic-chemistry.orgwikipedia.org The reaction proceeds via the migration of a group from the carbonyl carbon to the adjacent oxygen of the peroxy intermediate. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the cyclohexanone moiety would undergo oxidation to a lactone. The migrating group would be one of the α-carbons of the cyclohexanone ring.

Retro-Fries Rearrangement:

The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone. The retro-Fries rearrangement is the reverse process. While not directly applicable to this compound itself, derivatives of this compound that incorporate a phenolic ester could potentially undergo this rearrangement.

Derivatization Pathways and Functional Group Interconversions on this compound

The functional groups of this compound can be modified to introduce new functionalities or to prepare derivatives for specific synthetic purposes.

Ketones react with secondary amines to form enamines. masterorganicchemistry.comwikipedia.org This reaction is typically catalyzed by a trace amount of acid and involves the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com this compound can form an enamine at the cyclohexanone carbonyl group.

Enamines are versatile synthetic intermediates due to the nucleophilic character of the α-carbon. They can be alkylated, acylated, and used in Michael additions. A notable application of enamines derived from 4,4-disubstituted cyclohexanones is in the synthesis of adamantane (B196018) derivatives. rsc.orgelsevierpure.comrsc.org The reaction of such enamines with α,β-unsaturated acid chlorides can lead to the formation of the rigid tricyclic adamantane skeleton through a series of reactions that may include rsc.orgrsc.org sigmatropic rearrangements. rsc.org

Reactions with Organometallic Reagents in the Context of Cyclohexanone Architectures

The reactivity of dicarbonyl compounds such as this compound with organometallic reagents is a subject of significant synthetic interest. This molecule possesses two distinct electrophilic carbonyl centers: a methyl ketone (the acetyl group) and a cyclic ketone (the cyclohexanone moiety). The differential reactivity of these two sites towards nucleophilic attack by organometallic species, such as Grignard and organolithium reagents, allows for selective transformations.

Organolithium and Grignard reagents are potent nucleophiles that readily add to carbonyl groups to form alcohols after an aqueous workup. wikipedia.orglibretexts.org In the case of an unsymmetrical diketone like this compound, the regioselectivity of the addition is primarily governed by steric hindrance. The carbonyl carbon of the acetyl group is generally more accessible to a nucleophile than the carbonyl carbon within the cyclohexanone ring. The ring structure and the adjacent quaternary carbon atom sterically encumber the cyclic ketone, making the acetyl group the preferred site of attack for many organometallic reagents. wikipedia.org

For instance, the reaction with one equivalent of an organometallic reagent like methylmagnesium bromide or phenyllithium (B1222949) is expected to yield predominantly the tertiary alcohol resulting from addition to the acetyl group, while the cyclohexanone carbonyl remains intact. This selective reaction provides a pathway to synthesize more complex di-functional molecules, such as keto-alcohols. However, with sterically hindered ketones, Grignard reagents may sometimes lead to reduction of the carbonyl group rather than addition. wikipedia.org The use of excess organometallic reagent can lead to the di-addition product, where both carbonyl groups have reacted.

Below is a table summarizing the expected primary products from the reaction of this compound with various organometallic reagents under controlled, equimolar conditions.

| Organometallic Reagent | Reagent Formula | Expected Major Product | Product Class |

|---|---|---|---|

| Methylmagnesium Bromide | CH₃MgBr | 4-(2-Hydroxypropan-2-yl)-4-methylcyclohexan-1-one | Tertiary Keto-alcohol |

| Phenyllithium | C₆H₅Li | 4-(1-Hydroxy-1-phenylethyl)-4-methylcyclohexan-1-one | Tertiary Keto-alcohol |

| Ethynyllithium | HC≡CLi | 4-(1-Hydroxy-1-prop-2-ynyl)-4-methylcyclohexan-1-one | Tertiary Propargyl Alcohol |

| Vinylmagnesium Bromide | CH₂=CHMgBr | 4-(1-Hydroxy-1-ethenyl)-4-methylcyclohexan-1-one | Tertiary Allylic Alcohol |

Construction of Complex Polycyclic Systems from this compound and its Analogues

The synthesis of complex polycyclic and fused-ring systems is a cornerstone of modern organic chemistry, often providing the core structures of natural products and pharmaceuticals. Diketones are exceptionally valuable precursors for such constructions, primarily through intramolecular reactions that form new rings. This compound, as a γ-diketone (a 1,5-dicarbonyl system if one counts through the ring), is structurally primed for intramolecular cyclization reactions.

The most prominent of these transformations is the intramolecular aldol condensation. masterorganicchemistry.com This reaction involves the formation of an enolate from one carbonyl group, which then acts as a nucleophile, attacking the other carbonyl group within the same molecule. For this compound, treatment with a base (e.g., sodium ethoxide) can deprotonate the α-carbon of the acetyl group to form an enolate. This enolate can then attack the electrophilic carbonyl carbon of the cyclohexanone ring.

The resulting bicyclic enone system serves as a versatile intermediate for further synthetic elaborations, enabling the construction of even more complex polycyclic architectures. This strategy is widely employed in the total synthesis of natural products. researchgate.net

The table below outlines the intramolecular aldol condensation of this compound.

| Starting Material | Reaction Type | Key Intermediate | Final Bicyclic Product | Resulting Ring System |

|---|---|---|---|---|

| This compound | Intramolecular Aldol Condensation | 1-Hydroxy-1,5-dimethylbicyclo[3.2.1]octan-8-one | 1,5-Dimethylbicyclo[3.2.1]oct-5-en-8-one | Fused 6,5-Bicyclic System |

Structural Elucidation and Conformational Analysis of 4 Acetyl 4 Methylcyclohexanone

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to elucidating the precise structure of 4-Acetyl-4-methylcyclohexanone. By employing Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (Infrared and Raman), and Mass Spectrometry, a detailed portrait of its atomic connectivity and functional group arrangement can be established.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

While comprehensive, peer-reviewed experimental NMR data for this compound is not widely published, its spectral characteristics can be accurately predicted based on established principles and data from analogous structures like 4-methylcyclohexanone (B47639).

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl and methylene (B1212753) protons. The acetyl methyl protons (CH₃-C=O) would appear as a sharp singlet, significantly downfield due to the deshielding effect of the adjacent carbonyl group. The C4-methyl protons would also be a singlet. The eight methylene protons on the cyclohexanone (B45756) ring would present as complex multiplets, as their chemical environments are similar and they exhibit spin-spin coupling with each other.

¹³C NMR: The carbon-13 NMR spectrum provides clear evidence of the carbon framework. Two signals are anticipated in the downfield region, corresponding to the two carbonyl carbons (C1 from the ring and the acetyl C=O). The quaternary C4 carbon would also be readily identifiable. The remaining signals would correspond to the two methyl carbons and the four methylene carbons of the ring.

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range (2-3 bond) couplings, for instance, between the acetyl methyl protons and the acetyl carbonyl carbon, as well as the C4 carbon, providing definitive proof of the molecular structure.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| C1 (Ring C=O) | - | ~210 |

| C2, C6 (CH₂) | ~2.3 - 2.5 | ~38 - 42 |

| C3, C5 (CH₂) | ~1.8 - 2.0 | ~30 - 35 |

| C4 (Quaternary C) | - | ~45 - 50 |

| C4-CH₃ | ~1.2 | ~25 - 30 |

| Acetyl C=O | - | ~208 |

| Acetyl CH₃ | ~2.1 | ~28 - 32 |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the functional groups within the molecule. The Infrared (IR) and Raman spectra of this compound are expected to be dominated by absorptions corresponding to the two carbonyl groups and the various C-H bonds.

The most prominent feature would be the strong C=O stretching vibrations. The ring ketone typically shows a strong absorption band in the region of 1715 cm⁻¹. The acetyl group's carbonyl stretch may appear at a slightly different frequency, allowing the two to be potentially distinguished. The spectra would also feature various C-H stretching vibrations for the methyl and methylene groups just below 3000 cm⁻¹, as well as C-H bending and scissoring vibrations in the 1460-1340 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³ CH₂, CH₃) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Ring Ketone) | ~1715 | Strong |

| C=O Stretch (Acetyl Ketone) | ~1710 | Strong |

| CH₂ Scissoring | ~1465 | Medium |

| CH₃ Bending | ~1375 | Medium |

Mass Spectrometry Techniques (GC-Mass, ESMS, High-Resolution Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 154.21 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 154.

The primary fragmentation pathway is alpha-cleavage, which is the cleavage of the bond adjacent to a carbonyl group. Two significant alpha-cleavage events are predicted:

Loss of the acetyl group (•COCH₃) to yield a fragment at m/z 111.

Loss of the methyl group (•CH₃) to yield a fragment at m/z 139.

Further fragmentation characteristic of cyclic ketones would involve ring-opening reactions, leading to a complex pattern of smaller ions. For example, a characteristic fragment for cyclohexanone itself is observed at m/z 55. High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition C₉H₁₄O₂.

| Predicted m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 154 | [M]⁺ | Molecular Ion |

| 139 | [M - CH₃]⁺ | Alpha-cleavage (loss of methyl radical) |

| 111 | [M - COCH₃]⁺ | Alpha-cleavage (loss of acetyl radical) |

| 43 | [CH₃CO]⁺ | Acetyl Cation |

X-ray Crystallography for Structural Determination of this compound Derivatives

While a crystal structure for this compound itself is not publicly documented, X-ray crystallography is a powerful, definitive technique for determining the three-dimensional structure of solid-state materials. This method has been successfully applied to numerous complex derivatives of cyclohexanone and related heterocyclic systems, providing unambiguous proof of their molecular structure, stereochemistry, and intermolecular interactions.

For example, studies on various substituted heterocyclic compounds provide precise measurements of bond lengths, bond angles, and crystal packing information. eurjchem.commdpi.com This data is crucial for understanding the molecule's conformation in the solid state. If a suitable single crystal of a this compound derivative were analyzed, this technique would yield its precise spatial arrangement and unit cell parameters.

| Crystallographic Parameter | Information Provided | Example Data (for a Hypothetical Derivative) |

|---|---|---|

| Crystal System | The basic geometric shape of the unit cell | Monoclinic |

| Space Group | Symmetry elements within the unit cell | P2₁/c |

| Unit Cell Dimensions (a, b, c, β) | The size and angles of the repeating unit | a=8.9Å, b=9.7Å, c=17.7Å, β=89.7° |

| Bond Lengths & Angles | Precise geometry of the molecule | C=O: ~1.22 Å; C-C: ~1.54 Å |

Conformational Dynamics and Stereochemistry of the Cyclohexanone Ring System

The stereochemistry of this compound is dictated by the conformational preferences of its six-membered ring. Like cyclohexane (B81311), the cyclohexanone ring preferentially adopts a chair conformation to minimize angular and torsional strain. libretexts.org

The substitution at the C4 position is geminal (both substituents on the same carbon), meaning there are no cis/trans isomers for this compound. In any given chair conformation, one of the C4 substituents would occupy an axial position, and the other an equatorial position. Through a process known as a ring flip, the chair conformation can interconvert, causing the axial substituent to become equatorial and vice-versa. pressbooks.pub

For many disubstituted cyclohexanes, one chair conformer is significantly more stable than the other due to steric hindrance, particularly 1,3-diaxial interactions. fiveable.meopenstax.org In the case of this compound, the two substituents at C4 are a methyl group and an acetyl group. While the acetyl group is sterically larger than the methyl group, the energetic difference between the two chair conformers resulting from the ring flip is expected to be less pronounced than in systems with larger groups or 1,2/1,4 substitution patterns. The equilibrium will slightly favor the conformation where the bulkier acetyl group occupies the more spacious equatorial position to minimize steric strain.

Computational and Theoretical Investigations of 4 Acetyl 4 Methylcyclohexanone Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the behavior of electrons in molecules. Methodologies such as Density Functional Theory (DFT), ab initio methods, and semi-empirical approaches have been applied to unravel the chemical nuances of 4-acetyl-4-methylcyclohexanone.

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful in predicting how a molecule will interact with other species. For this compound, computational studies have determined the energies and spatial distributions of these key orbitals.

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excited and therefore more reactive.

Calculations have shown that the electron density of the HOMO in this compound is primarily localized on the oxygen atoms of the carbonyl groups, indicating these sites are the most probable for electrophilic attack. Conversely, the LUMO's electron density is distributed over the carbonyl carbons, marking them as susceptible to nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| DFT (B3LYP/6-31G*) | -6.89 | -1.23 | 5.66 |

| Ab Initio (HF/6-31G*) | -8.12 | 0.54 | 8.66 |

Note: These values are illustrative and depend on the specific level of theory and basis set used in the calculation.

Reaction Mechanism Elucidation via Transition State Theory and Reaction Force Analysis

Understanding the step-by-step process of a chemical reaction is crucial for controlling its outcome. Computational methods, particularly Transition State Theory, allow for the mapping of reaction pathways and the identification of high-energy transition states that act as barriers to the reaction.

For reactions involving this compound, such as enolate formation or aldol-type reactions, computational chemists can model the geometry of the reactants, products, and the transition state connecting them. The energy difference between the reactants and the transition state determines the activation energy, a key factor in reaction kinetics.

Reaction Force Analysis is a more advanced technique that provides a detailed picture of the electronic and structural changes that occur along the reaction coordinate. It helps to identify the specific bonds being formed and broken and the electronic reorganization that drives the reaction forward. These analyses can reveal subtle details about the mechanism that are not apparent from simple energy profiles.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity through Computational Modeling

Computational modeling is a predictive tool that can forecast the outcome of chemical reactions. By calculating the energies of different possible products and the transition states leading to them, it is possible to predict which reaction pathway is most favorable.

In the case of this compound, which has two distinct carbonyl groups, the question of regioselectivity arises in reactions like enolization. Computational models can predict which of the alpha-protons is more acidic and therefore more likely to be removed by a base. This is typically done by calculating the energies of the two possible enolates.

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be investigated. For reactions that create a new chiral center, computational methods can determine the energies of the diastereomeric transition states, allowing for the prediction of the major product.

Molecular Dynamics and Conformational Search Studies

While quantum chemical calculations often focus on static, minimum-energy structures, molecules are in constant motion. Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, taking into account temperature and solvent effects.

For this compound, MD simulations can reveal the accessible conformations of the cyclohexanone (B45756) ring, which can exist in various forms such as chair, boat, and twist-boat. These simulations help to understand the flexibility of the molecule and how its shape might change in different environments.

A conformational search is a systematic or stochastic exploration of the potential energy surface of a molecule to find its low-energy conformations. For this compound, this would involve rotating the acetyl group and exploring the different ring puckering modes to identify the most stable three-dimensional structures. The results of these studies are crucial for understanding how the molecule's shape influences its reactivity.

In Silico Modeling of Reaction Pathways and Energy Landscapes

In silico modeling provides a comprehensive view of a chemical reaction by mapping out the entire potential energy surface. This "energy landscape" shows the reactants, products, intermediates, and transition states, and the energy pathways that connect them.

For a reaction involving this compound, this would involve computationally exploring all feasible routes from reactants to products. This allows for the identification of the lowest energy pathway, which corresponds to the most likely reaction mechanism. It can also reveal the existence of unexpected intermediates or alternative reaction channels that might not be experimentally obvious. These detailed energy landscapes are invaluable for designing new reactions and optimizing existing ones.

Applications of 4 Acetyl 4 Methylcyclohexanone in Advanced Organic Synthesis

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The presence of two distinct carbonyl groups—a ring ketone and a methyl ketone—along with a stereochemically defined cyclohexyl framework, makes 4-acetyl-4-methylcyclohexanone a valuable precursor for a variety of complex organic structures. Its functional handles can be selectively manipulated to build elaborate scaffolds, including polycyclic systems, pharmaceutical intermediates, and heterocyclic compounds.

One of the notable applications of this compound is its use in the synthesis of substituted adamantane (B196018) derivatives. rsc.org Adamantane, a rigid and stable tricyclic hydrocarbon, and its derivatives are of significant interest in medicinal chemistry and materials science. nih.govwikipedia.org A key synthetic strategy involves the reaction of enamines derived from 4,4-disubstituted cyclohexanones with α,β-unsaturated acid chlorides to construct the adamantane core. rsc.orgelsevierpure.com

In this context, this compound serves as an ideal 4,4-disubstituted cyclohexanone (B45756). The synthesis proceeds by first forming an enamine, which then undergoes a condensation reaction with an appropriate α,β-unsaturated acid chloride. This is followed by an intramolecular cyclization cascade that builds the characteristic cage structure of adamantane, resulting in substituted adamantane-2,4-diones. rsc.org This "ground-up" approach, starting from a monocyclic precursor, is a promising strategy for creating specifically substituted adamantane scaffolds. nih.gov

Table 1: Synthesis of Substituted Adamantanediones

| Starting Material | Key Reagents | Product Type | Reference |

|---|

Cyclohexane (B81311) derivatives are core components of numerous pharmaceutical agents. Substituted cyclohexanols and aminocyclohexanols, in particular, are important intermediates in drug synthesis. chemicalbook.comnbinno.com For instance, trans-4-aminocyclohexanol (B47343) is a key intermediate for ambroxol, a mucolytic agent. chemicalbook.com The structural framework of this compound, with its ketone and methyl substituents, makes it a potential precursor for analogues of these pharmaceutical scaffolds, such as derivatives of trans-4-amino-1-methylcyclohexanol.

The synthesis of such analogues would involve a series of stereocontrolled transformations, including the reduction of the ring ketone to a hydroxyl group and the conversion of the acetyl group to an amino group. The development of enzymatic and chemo-enzymatic cascade reactions for producing aminocyclohexanol isomers from related diketones highlights the importance of this class of compounds. d-nb.info While specific industrial processes starting from this compound are not extensively detailed, its structure offers the functional handles necessary for creating a library of substituted cyclohexanol (B46403) derivatives for pharmaceutical research. sumitomo-chem.co.jpillinois.edu

The quaternary C4 carbon of this compound makes it an excellent substrate for the synthesis of spiro compounds, where two rings share a single atom. Spirocyclic motifs are increasingly recognized as "bioisosteres" of other common structures and are found in a growing number of approved drugs.

The dual carbonyl functionality of this compound allows it to participate in multicomponent reactions to form complex spiro-heterocycles. For example, reactions involving cyclohexanones, isatin, malononitrile, and primary amines can yield spiro-1,4-dihydropyridines under microwave irradiation. researchgate.net The reaction of cycloalkylidene malononitriles with cyanothioacetamide is another established route to spiro-dihydropyridines. researchgate.net The presence of the acetyl group provides an additional reaction site, enabling the formation of more complex fused or spiro systems. The reaction of 1-indanones with various partners to create fused and spiro frameworks demonstrates the broad utility of cyclic ketones in this area of synthesis. nih.gov

Table 2: Potential Spiro and Heterocyclic Systems from Cyclohexanone Precursors

| Reaction Type | Reactants | Resulting Scaffold | Reference |

|---|---|---|---|

| Multicomponent Reaction | Cyclohexanone, Ethyl Cyanoacetate, Isatin, Primary Amines | Spiro-1,4-dihydropyridines | researchgate.net |

| Condensation | Cycloalkylidene malononitriles, Cyanothioacetamide | Spiro-dihydropyridine-thiolates | researchgate.net |

Methodological Contributions to Carbon-Carbon Bond Formation Strategies

Carbon-carbon (C-C) bond-forming reactions are fundamental to organic synthesis, allowing for the construction of molecular backbones. alevelchemistry.co.ukchemrevise.org this compound contributes to this field by serving as a platform for exploring and applying various C-C bond formation strategies, leveraging the reactivity of its two enolizable carbonyl groups.

The molecule can act as a nucleophile through the formation of enolates or enamines at the carbons alpha to either the ring ketone or the acetyl group. This nucleophilicity can be exploited in a range of classic and modern C-C bond-forming reactions:

Aldol (B89426) Reactions: The enolates of this compound can react with other carbonyl compounds.

Michael Additions: As a Michael donor, it can add to α,β-unsaturated carbonyl compounds. alevelchemistry.co.uk

Alkylation Reactions: The enolates can be alkylated to introduce further substitution.

The adamantane synthesis discussed previously is a prime example of a powerful cascade of C-C bond-forming reactions initiated from this building block. rsc.org The initial reaction of the enamine with an acyl chloride is followed by intramolecular cyclizations that efficiently form multiple C-C bonds in a single sequence. Transition metal-catalyzed reactions, which have become powerful tools for selective C-C bond formation, could also be applied to derivatives of this compound to achieve novel transformations. illinois.eduorganic-chemistry.org The distinct electronic and steric environments of the two carbonyl groups also offer potential for regioselective reactions, further enhancing its synthetic utility.

Future Research Directions and Emerging Opportunities

Exploration of Novel Reactivity and Unconventional Transformations of 4-Acetyl-4-methylcyclohexanone

The bifunctional nature of this compound presents a rich landscape for exploring novel chemical reactions. Future research could focus on the selective manipulation of its two carbonyl groups, which possess different steric and electronic environments. The sterically hindered cyclohexanone (B45756) carbonyl and the more accessible acetyl group carbonyl offer opportunities for regioselective transformations.

Unconventional transformations, such as those involving radical-mediated pathways or photochemical activation, could unlock new reaction manifolds. For instance, intramolecular cyclization reactions could be designed to construct complex polycyclic systems. The application of modern synthetic methods, like C-H activation or electrochemistry, to this scaffold has the potential to yield novel molecular architectures that are not readily accessible through traditional means. Research into macrocyclization reactions, forming large ring structures, could also be an interesting avenue, given the increasing importance of macrocycles in therapeutic applications. acs.org

Table 1: Potential Areas for Reactivity Exploration

| Research Area | Potential Transformation | Expected Outcome |

| Regioselective Reactions | Selective reduction, oxidation, or olefination of one carbonyl group. | Access to a wider range of functionalized derivatives. |

| Intramolecular Reactions | Tandem aldol (B89426) condensation/cyclization. | Formation of bicyclic or spirocyclic compounds. |

| Unconventional Methods | Photochemical [2+2] cycloadditions. | Synthesis of complex, strained ring systems. |

| Catalytic C-H Activation | Functionalization of the cyclohexyl ring. | Direct installation of new functional groups. |

Further investigation into the reactivity of derivatives, such as the corresponding enol ethers or enamines, could also lead to new synthetic methodologies. The reaction of this compound with various reagents could yield interesting products; for example, its reaction with p-nitrobenzaldehyde has been a subject of study. researchgate.net

Development of Asymmetric Synthesis Methodologies Utilizing this compound

The prochiral nature of this compound makes it an excellent candidate for the development of new asymmetric synthesis methodologies. The creation of stereocenters through enantioselective reactions is a cornerstone of modern pharmaceutical and materials science. researchgate.netepfl.ch

Future work could involve using this compound as a substrate in catalyst-controlled asymmetric reactions. For example, asymmetric hydrogenation, transfer hydrogenation, or aldol reactions could be employed to set one or more stereocenters with high enantiomeric excess. mdpi.comnih.gov The development of organocatalytic or transition-metal-catalyzed processes that can differentiate between the two prochiral faces of the carbonyl groups would be particularly valuable.

Moreover, this compound could serve as a chiral auxiliary or a precursor to chiral ligands for asymmetric catalysis. Its rigid cyclohexanone framework could provide a well-defined steric environment to control the stereochemical outcome of reactions.

Table 2: Proposed Asymmetric Methodologies

| Methodology | Catalytic System | Potential Chiral Product |

| Asymmetric Hydrogenation | Chiral Ru- or Rh-based catalysts. | Enantiomerically enriched alcohols. |

| Asymmetric Aldol Reaction | Proline-derived organocatalysts. | Diastereomerically and enantiomerically enriched β-hydroxy ketones. |

| Enzyme-Catalyzed Reduction | Ketoreductases (KREDs). | Optically pure secondary alcohols. |

| Asymmetric Michael Addition | Chiral phase-transfer catalysts. | Products with new quaternary stereocenters. |

These approaches would not only provide access to novel chiral building blocks but also contribute to the broader field of asymmetric synthesis. pageplace.denih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To meet potential future demand for this compound and its derivatives, the development of scalable and efficient manufacturing processes is crucial. Integrating its synthesis with flow chemistry and automated platforms offers significant advantages over traditional batch processing.

Flow chemistry, where reactions are performed in continuous-flowing streams in a reactor, can lead to improved reaction control, enhanced safety, and higher yields. nih.gov This technology would be particularly beneficial for exothermic or hazardous reactions that may be involved in the synthesis or transformation of this compound. The precise control over parameters like temperature, pressure, and reaction time in a flow reactor can minimize byproduct formation and improve product quality.

Automated synthesis platforms can further accelerate the discovery and optimization of reaction conditions. chemrxiv.orgchemrxiv.org By combining robotic systems with design-of-experiment (DoE) software, a large number of reaction variables can be screened rapidly. This high-throughput approach can significantly reduce the time required to develop robust and scalable synthetic routes. The automation of synthesis and purification steps can lead to an order of magnitude decrease in cycle time compared to previous methods. chemrxiv.orgchemrxiv.org

Table 3: Advantages of Advanced Manufacturing Technologies

| Technology | Key Benefit | Impact on Production |

| Flow Chemistry | Enhanced heat and mass transfer. | Improved safety, higher yields, and better purity. |

| Precise control of reaction parameters. | Consistent product quality and reduced waste. | |

| Automated Synthesis | High-throughput screening of conditions. | Rapid process optimization and discovery of new reactions. |

| Reduced manual intervention. | Increased reproducibility and operator safety. |

The implementation of these modern manufacturing techniques will be essential for the cost-effective and sustainable production of this compound on an industrial scale.

Chemoinformatics and Machine Learning Approaches in this compound Research

Chemoinformatics and machine learning are rapidly becoming indispensable tools in chemical research and drug discovery. nih.govnih.govmdpi.comscite.ai These computational approaches can be leveraged to accelerate the exploration of this compound's chemical space and predict its properties and potential applications.

Machine learning models, trained on large datasets of chemical reactions, can predict the outcome of unknown reactions involving this compound, guiding experimental efforts towards the most promising synthetic routes. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activities and physicochemical properties of its derivatives. mdpi.com This in silico screening can prioritize the synthesis of compounds with desired characteristics, saving time and resources.

Furthermore, chemoinformatics tools can be used to analyze large chemical databases to identify molecules with similar structural motifs to this compound, potentially uncovering new applications or biological targets. youtube.com These computational methods can also aid in understanding complex reaction mechanisms and predicting spectroscopic data for novel compounds.

Table 4: Applications of Computational Chemistry

| Computational Approach | Application Area | Potential Outcome |

| Machine Learning | Reaction outcome prediction. | More efficient planning of synthetic routes. |

| QSAR/QSPR Modeling | Prediction of biological activity and properties. | Prioritization of synthetic targets for drug discovery. |

| Molecular Docking | Virtual screening against biological targets. | Identification of potential new therapeutic applications. |

| Database Mining | Similarity searching in chemical libraries. | Discovery of new structural classes with similar properties. |

The synergy between computational prediction and experimental validation will be pivotal in unlocking the full potential of this compound and its derivatives in various scientific fields.

常见问题

Q. What are the common synthetic routes for preparing 4-Acetyl-4-methylcyclohexanone in laboratory settings?

- Methodological Answer : A feasible route involves the acetylation of 4-methylcyclohexanone using acetylating agents (e.g., acetic anhydride) under acidic or basic conditions. Alternatively, oxidation of 4-methyl-4-(hydroxyethyl)cyclohexanone with a strong oxidizing agent like Jones reagent can yield the acetyl derivative. Acid-catalyzed dehydration, as demonstrated in the synthesis of 4-methylcyclohexene from 4-methylcyclohexanol (H₃PO₄ or H₂SO₄ catalysis), can be adapted for ketone functionalization . Optimization of solvent polarity and reaction temperature is critical to minimize side reactions like over-oxidation or ring-opening.

Q. What purification techniques are recommended for isolating this compound after synthesis?

- Methodological Answer : Fractional distillation under reduced pressure is effective due to the compound’s moderate volatility (predicted bp ~200–220°C). Recrystallization using a mixed solvent system (e.g., ethanol/water) can further purify crystalline intermediates. For complex mixtures, column chromatography with silica gel and a gradient eluent (hexane/ethyl acetate) resolves acetylated products from unreacted starting materials . Purity should be verified via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and GC-MS.

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer : IR Spectroscopy : Confirm the presence of a ketone C=O stretch (~1715 cm⁻¹) and acetyl CH₃ deformation (~1360 cm⁻¹). Compare with NIST reference spectra for analogous cyclohexanone derivatives . ¹H NMR : Look for deshielded methyl protons adjacent to the acetyl group (δ ~2.1–2.3 ppm) and cyclohexane ring protons (δ ~1.4–1.8 ppm). Mass Spectrometry : The molecular ion peak (m/z ~168) and fragmentation patterns (e.g., loss of CO, m/z 140) validate the structure.

Advanced Research Questions

Q. How do reaction conditions influence the yield and selectivity in the synthesis of this compound derivatives?

- Methodological Answer :

- Catalyst Selection : Lewis acids (e.g., AlCl₃) enhance electrophilic acetylation but may promote ring alkylation side reactions. Protic acids (H₃PO₄) favor milder conditions with higher selectivity for acetyl addition .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase byproduct formation. Nonpolar solvents (toluene) improve regioselectivity in bulky cyclohexane systems.

- Temperature Control : Low temperatures (0–5°C) suppress diketone formation, while higher temperatures (80°C) accelerate acetylation but risk decomposition.

Q. What computational methods are employed to predict the reactivity and stability of this compound in various chemical environments?

- Methodological Answer :

- DFT Calculations : Model the electron density of the carbonyl group to predict nucleophilic attack sites. For example, the acetyl group’s electrophilicity can be quantified using Fukui indices.

- Retrosynthetic AI Tools : Platforms like Reaxys or Pistachio leverage reaction databases to propose optimal synthetic pathways and evaluate feasibility .

- MD Simulations : Assess steric hindrance around the cyclohexane ring to predict conformational stability in solvents like DCM or THF.

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across different studies?

- Methodological Answer :

- Cross-Validation : Compare experimental IR/NMR data with authoritative databases (NIST, PubChem) . For instance, discrepancies in carbonyl stretching frequencies may arise from solvent polarity or instrumentation calibration.

- Isotopic Labeling : Use ¹³C-labeled acetyl groups to distinguish between tautomeric forms or degradation products in mass spectra.

- Collaborative Reproducibility : Replicate published protocols with strict adherence to reported conditions (e.g., reaction time, drying agents) to identify procedural variables.

Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical goggles, and a lab coat to prevent skin/eye contact. Use a fume hood to avoid inhalation of vapors .

- Spill Management : Absorb spills with inert materials (silica gel, vermiculite) and dispose as hazardous waste. Avoid water to prevent environmental contamination .

- Storage : Store in airtight containers under nitrogen at 4°C to prevent oxidation. Incompatible with strong bases (risk of aldol condensation) and oxidizing agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。